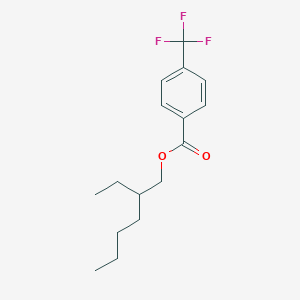
6-Fluoro-4-methoxy-biphenyl-3-carboxylic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-fluoro-4-methoxy-[1,1-biphenyl]-3-carboxylate is a biphenyl derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound consists of two benzene rings linked at the [1,1’] position, with functional groups including a methoxy group, a fluoro group, and a carboxylate ester. Biphenyl derivatives are known for their versatility and are used in the synthesis of pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing biphenyl derivatives, including Methyl 6-fluoro-4-methoxy-[1,1-biphenyl]-3-carboxylate, is the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For instance, the reaction of methyl 2-bromo-6-iodobenzoate with (4-methoxyphenyl)boronic acid in the presence of sodium carbonate, bis-triphenylphosphine palladium dichloride, and a mixture of water and tetrahydrofuran can yield the desired biphenyl compound .
Industrial Production Methods
Industrial production of biphenyl derivatives often involves scalable and efficient synthetic routes. The Suzuki–Miyaura coupling reaction is favored due to its mild reaction conditions and high functional group tolerance. Additionally, the use of environmentally benign organoboron reagents makes this method suitable for large-scale production .
化学反应分析
Types of Reactions
Methyl 6-fluoro-4-methoxy-[1,1-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Electrophilic Substitution: Similar to benzene, biphenyl derivatives can undergo electrophilic substitution reactions due to the presence of electron-donating and electron-withdrawing groups.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different functionalized derivatives.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex biphenyl structures.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated biphenyl derivatives, while oxidation can produce carboxylic acids or ketones.
科学研究应用
Methyl 6-fluoro-4-methoxy-[1,1-biphenyl]-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
作用机制
The mechanism of action of Methyl 6-fluoro-4-methoxy-[1,1-biphenyl]-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the methoxy and fluoro groups can influence its binding affinity and specificity towards these targets .
相似化合物的比较
Similar Compounds
4-Fluoro-4’-methoxy-1,1’-biphenyl: Similar structure but lacks the carboxylate ester group.
2-Fluoro-4-bromobiphenyl: Contains a bromine atom instead of a methoxy group.
Uniqueness
Methyl 6-fluoro-4-methoxy-[1,1-biphenyl]-3-carboxylate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro) groups can influence its reactivity and interactions with molecular targets.
属性
CAS 编号 |
314298-23-2 |
|---|---|
分子式 |
C15H13FO3 |
分子量 |
260.26 g/mol |
IUPAC 名称 |
methyl 4-fluoro-2-methoxy-5-phenylbenzoate |
InChI |
InChI=1S/C15H13FO3/c1-18-14-9-13(16)11(8-12(14)15(17)19-2)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI 键 |
MRCLDOBIXNDRPL-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=C1)F)C2=CC=CC=C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3,2-Dioxaborolane, 2-[2-fluoro-4-methoxy-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B13931451.png)
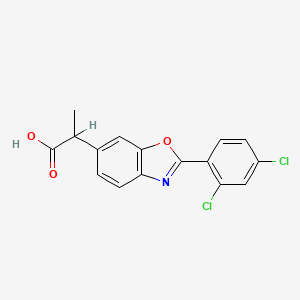
![Ethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a][1,3,5]triazine-7-carboxylate](/img/structure/B13931470.png)
![2-Oxazolamine, 4,5-dihydro-5-[(2-methylphenoxy)methyl]-](/img/structure/B13931474.png)
![Phenothiazin-2-ol, 8-chloro-10-[3-(dimethylamino)propyl]-, acetate (ester)](/img/structure/B13931482.png)

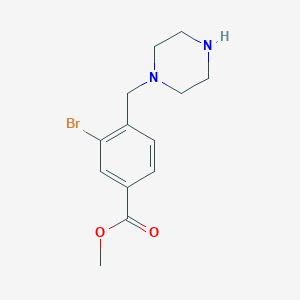

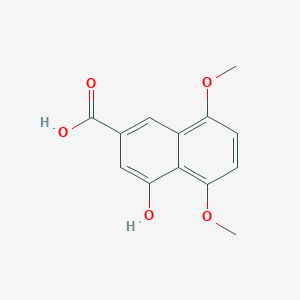

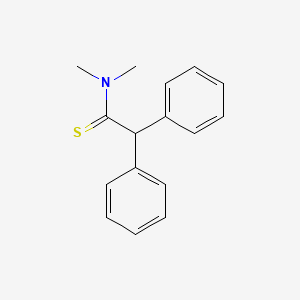

![1-Methyl-1H-pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B13931520.png)
